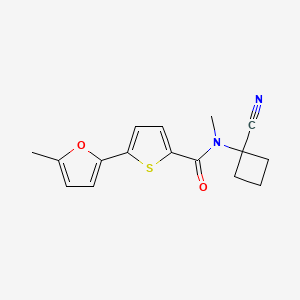![molecular formula C9H10ClN3O2 B2669805 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride CAS No. 2138159-42-7](/img/structure/B2669805.png)
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the condensation of 2,3-diaminopyridine with various carboxylic acid derivatives. A common method includes the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group . The cyclization process is often facilitated by heating with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solid acid catalysts such as Al3±exchanged K10 clay, which allows for efficient and scalable synthesis . The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of palladium on carbon.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Halogenated derivatives using phase transfer catalysis.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
科学研究应用
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as a GABA A receptor agonist, proton pump inhibitor, and aromatase inhibitor.
Industry: Utilized in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with various molecular targets. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of gastric acid secretion .
相似化合物的比较
Similar Compounds
Imidazo[1,5-a]pyrimidine: Known for its GABA receptor agonist activity.
Imidazo[1,2-a]pyridine: Exhibits a broad spectrum of bioactivities, including antimicrobial and anticancer properties.
Uniqueness
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride stands out due to its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various scientific and industrial applications .
属性
IUPAC Name |
2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHGBTNHJGJEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=CC(=C2N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)



![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)





![2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2669743.png)

